molecular formula C15H28N2O5 B183786 Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 143540-05-0

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No. B183786
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is a derivative of N-Boc piperazine . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is characterized by the presence of a piperazine ring, which is a heterocyclic amine, with two tert-butyl dicarboxylate groups attached to it . The InChI code for this compound is 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 .


Physical And Chemical Properties Analysis

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a solid at room temperature . The molecular weight of this compound is 316.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Scientific Research Applications

Environmental Impact and Toxicology

Studies have shown that synthetic phenolic antioxidants (SPAs), which include compounds like Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, are widely used in industrial applications. Their environmental occurrence, human exposure, and potential toxicity have been a subject of recent research. SPAs have been detected in indoor dust, outdoor air particulates, sea sediment, and river water, raising concerns about their environmental persistence and impact on human health. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects, emphasizing the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic Potential and Drug Development

The versatility of the piperazine scaffold, a core structure in Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is highlighted in its wide range of therapeutic applications. Piperazine derivatives are integral to drugs targeting depression, psychosis, anxiety, and several other conditions. Research on arylpiperazine derivatives, including their disposition, metabolism, and therapeutic effects, underscores the importance of this class in drug development. These studies contribute to our understanding of how modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules, suggesting a broad spectrum of future applications for this chemical structure in pharmaceuticals (Caccia, 2007).

Chemical Synthesis and Industrial Applications

In addition to its therapeutic potential, Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and related compounds play a crucial role in chemical synthesis and industrial applications. The development of synthetic routes for compounds like vandetanib highlights the industrial relevance of such chemical entities. These synthetic approaches offer insights into creating more efficient and commercially viable manufacturing processes for complex pharmaceuticals, demonstrating the compound's utility beyond mere therapeutic applications (Mi, 2015).

Safety And Hazards

The safety information for Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627687
Record name Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

CAS RN

143540-05-0
Record name Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (6.06 g) and isobutyl chloroformate (7.51 g) were added to a solution of piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester (16.52 g) in tetrahydrofuran (200 ml) at −10° C., and the mixture was stirred for 3 hours. The reaction solution was filtered, and treated with 20 ml aqueous solution of sodium borohydride (7.72 g) at −10° C. After the mixture was stirred for 1 hour, ethyl acetate (500 ml) and water (200 ml) were added thereto, and excessive sodium borohydride was quenched with 1 N hydrochloric acid. The organic layer was washed with water (200 ml), followed by saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 10.87 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:1).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Clark, D Elbaum - Tetrahedron, 2007 - Elsevier
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones are readily prepared from the bis-carbamate protected piperazine-2-carboxylic acids and serve as orthogonally protected piperazines …
Number of citations: 7 www.sciencedirect.com

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